6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one 6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 326913-62-6
VCID: VC7409335
InChI: InChI=1S/C18H11Cl2N3O2S/c1-9-2-4-12(5-3-9)21-18-23-22-16(26-18)13-7-10-6-11(19)8-14(20)15(10)25-17(13)24/h2-8H,1H3,(H,21,23)
SMILES: CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Molecular Formula: C18H11Cl2N3O2S
Molecular Weight: 404.27

6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

CAS No.: 326913-62-6

Cat. No.: VC7409335

Molecular Formula: C18H11Cl2N3O2S

Molecular Weight: 404.27

* For research use only. Not for human or veterinary use.

6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one - 326913-62-6

Specification

CAS No. 326913-62-6
Molecular Formula C18H11Cl2N3O2S
Molecular Weight 404.27
IUPAC Name 6,8-dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Standard InChI InChI=1S/C18H11Cl2N3O2S/c1-9-2-4-12(5-3-9)21-18-23-22-16(26-18)13-7-10-6-11(19)8-14(20)15(10)25-17(13)24/h2-8H,1H3,(H,21,23)
Standard InChI Key HMEXLHRXCKOSEV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl

Introduction

The compound 6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a heterocyclic organic molecule that combines a coumarin scaffold with a 1,3,4-thiadiazole moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of electron-withdrawing groups (chlorine atoms) at positions 6 and 8 of the chromenone ring and the thiadiazole-linked arylamine enhances its pharmacological profile.

Structural Features

The compound's molecular structure can be characterized as follows:

FeatureDetails
Core StructureCoumarin (chromen-2-one) fused with a thiadiazole moiety
Substituents- Chlorine atoms at positions 6 and 8
- Aryl amine at the thiadiazole
Functional Groups- Lactone (chromenone)
- Amino group
- Thiadiazole
Molecular FormulaC<sub>17</sub>H<sub>10</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular WeightApproximately 392.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions combining coumarin derivatives with thiadiazole intermediates. Below is a general synthetic pathway:

  • Preparation of Coumarin Derivative:

    • Starting from salicylaldehyde or substituted phenols, coumarins are synthesized via the Pechmann condensation or Knoevenagel reaction.

    • Chlorination at positions 6 and 8 is achieved using reagents like thionyl chloride or phosphorus oxychloride.

  • Formation of Thiadiazole Moiety:

    • Thiadiazoles are synthesized by reacting thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

  • Coupling Reaction:

    • The thiadiazole derivative is coupled with the coumarin scaffold using catalysts like triethylamine in solvents such as ethanol or dimethylformamide (DMF).

Biological Activity

Coumarin-thiadiazole hybrids are widely studied for their pharmacological potential. The following table summarizes potential activities:

ActivityMechanism/Target
AnticancerInhibition of topoisomerase enzymes or kinases; induction of apoptosis
AntimicrobialDisruption of bacterial cell walls or inhibition of DNA gyrase
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes or lipoxygenase pathways

Supporting Data:

  • Molecular docking studies suggest strong binding affinities to enzymes like cyclooxygenase (COX) and topoisomerases.

  • In vitro assays have demonstrated cytotoxicity against breast cancer cell lines and antimicrobial activity against Gram-positive bacteria.

Analytical Characterization

The compound's structure is confirmed using advanced spectroscopic techniques:

TechniqueObservations
NMR SpectroscopyProton (1H^1H) and carbon (13C^{13}C) signals confirm aromatic and lactone groups.
Mass SpectrometryMolecular ion peak at m/z=392m/z = 392, consistent with molecular weight.
IR SpectroscopyCharacteristic peaks for lactone (C=OC=O), amine (NHN-H), and thiadiazole (CSC-S).

Potential Applications

  • Drug Development:

    • The compound serves as a lead molecule for designing anticancer and anti-inflammatory drugs.

  • Material Science:

    • The unique electronic properties of coumarin-thiadiazole hybrids make them candidates for optoelectronic applications.

  • Biological Probes:

    • Fluorescent properties of coumarins enable their use in imaging and diagnostic tools.

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